molecular formula C10H7N5 B4517235 N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide

N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide

Cat. No.: B4517235
M. Wt: 197.20 g/mol
InChI Key: RKGOMPZSJASAQE-UHFFFAOYSA-N
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Description

N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of the cyanamide group enhances its reactivity, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide can be achieved through a one-pot multicomponent reaction. This method involves the reaction of aromatic aldehydes, 2-acetylpyridine, and cyanoguanidine in the presence of sodium hydroxide in anhydrous ethanol . This approach is advantageous due to its simplicity, high yield, and short reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts like magnesium oxide nanoparticles can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyanamide group reacts with nucleophiles like amines or alcohols under mild conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyanamides, which can further be utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide involves its interaction with DNA and inhibition of angiogenesis. The compound binds to DNA, causing cleavage and preventing replication, which is crucial for its anticancer properties . Additionally, it inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Pyridin-3-yl)pyrimidin-2-yl)cyanamide is unique due to its cyanamide group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential in medicinal chemistry.

Properties

IUPAC Name

(4-pyridin-3-ylpyrimidin-2-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-7-14-10-13-5-3-9(15-10)8-2-1-4-12-6-8/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGOMPZSJASAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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